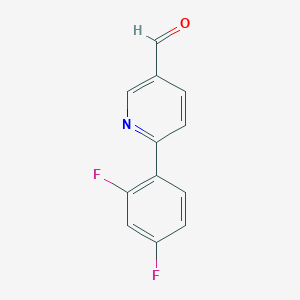

6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde

説明

Table 1: Key crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell volume (ų) | 1324.16 |

| Z (molecules/unit cell) | 4 |

| R-factor | 0.0337 |

Intermolecular interactions include C–H⋯O hydrogen bonds between the aldehyde oxygen and adjacent pyridine C–H groups (2.81 Å) and C–H⋯F contacts (2.95 Å) involving fluorine atoms. These interactions stabilize a layered packing motif along the b-axis , with alternating hydrophobic (fluorophenyl) and polar (pyridine-carbaldehyde) regions.

Comparative Structural Analysis with Pyridinecarbaldehyde Derivatives

Structural comparisons with analogs highlight the impact of substituents on molecular geometry. For example, 2-(2,5-dichlorophenyl)pyridine-3-carbaldehyde (DCPPC) exhibits a smaller dihedral angle (25.7°) between its pyridine and dichlorophenyl rings due to reduced steric hindrance from chlorine vs. fluorine. Conversely, 6-(3,4-difluorophenyl)pyridine-2-carbaldehyde shows greater planarity (dihedral angle = 18.3°) owing to meta-fluorine substitution.

Table 2: Comparative bond lengths and angles

| Parameter | This compound | DCPPC |

|---|---|---|

| Pyridine C–N (Å) | 1.337 | 1.341 |

| C–F bond length (Å) | 1.352 | – |

| Dihedral angle (°) | 29.89 | 25.7 |

The HOMO-LUMO gap of this compound (5.17 eV ) is narrower than DCPPC’s (5.11 eV ), reflecting fluorine’s stronger electron-withdrawing effect.

Torsional Angle Variations in Difluorophenyl-Pyridine Conjugation

The torsional angle between the pyridine and 2,4-difluorophenyl rings (29.89° ) arises from steric repulsion between the ortho-fluorine and pyridine C–H groups. This contrasts with 6-(2,4-dimethylphenyl)-3-pyridinecarbaldehyde , where methyl groups induce a larger torsional angle (34.5° ) due to increased bulk.

Table 3: Torsional angles in substituted pyridinecarbaldehydes

| Substituent | Torsional Angle (°) | Source |

|---|---|---|

| 2,4-Difluorophenyl | 29.89 | |

| 2,5-Dichlorophenyl | 25.7 | |

| 3,4-Difluorophenyl | 18.3 | |

| 2,4-Dimethylphenyl | 34.5 |

Density functional theory (DFT) calculations (M06/6-311G(d,p)) corroborate experimental findings, showing that fluorine’s electronegativity distorts π-conjugation, reducing planarity. This non-planarity enhances solubility in polar solvents (e.g., DMSO) by disrupting crystallinity.

特性

IUPAC Name |

6-(2,4-difluorophenyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO/c13-9-2-3-10(11(14)5-9)12-4-1-8(7-16)6-15-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHVHRUOLIQTPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=NC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).

Major Products Formed

Oxidation: Formation of 6-(2,4-Difluorophenyl)-3-pyridinecarboxylic acid.

Reduction: Formation of 6-(2,4-Difluorophenyl)-3-pyridinemethanol.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

科学的研究の応用

6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

作用機序

The mechanism of action of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate biological pathways and result in various pharmacological effects .

類似化合物との比較

Key Physicochemical Properties :

- Solubility: Compatible with common organic solvents (e.g., DMSO, ethanol).

- Storage : Stable at room temperature when protected from moisture .

Comparison with Similar Compounds

The structural and functional attributes of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde are compared below with three analogs: 6-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde , 6-(4-Chloro-phenyl)-2-methyl-pyridine-3-carbaldehyde , and 6-[3-(trifluoromethyl)phenyl]pyridine-3-carbaldehyde .

Structural and Substituent Effects

| Compound Name | CAS Number | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | 898796-15-1 | 2,4-Difluorophenyl (6), CHO (3) | C₁₂H₇F₂NO | 219.19 |

| 6-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde | 898405-31-7 | 2-(Trifluoromethoxy)phenyl (6), CHO (3) | C₁₃H₈F₃NO₂ | 259.64 |

| 6-(4-Chloro-phenyl)-2-methyl-pyridine-3-carbaldehyde | 1242015-13-9 | 4-Chlorophenyl (6), CH₃ (2), CHO (3) | C₁₃H₁₀ClNO | 231.68 |

| 6-[3-(Trifluoromethyl)phenyl]pyridine-3-carbaldehyde | N/A | 3-(Trifluoromethyl)phenyl (6), CHO (3) | C₁₃H₈F₃NO | 251.20 |

- Electron-Withdrawing vs. Electron-Donating Groups: The 2,4-difluorophenyl group in the target compound provides moderate electron-withdrawing effects, enhancing electrophilicity at the aldehyde group, which is critical for nucleophilic addition reactions . The chloro substituent (in 1242015-13-9) is electron-withdrawing, while the methyl group at position 2 adds steric bulk, which may hinder interactions with enzymatic targets .

生物活性

6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde, also known by its CAS number 898796-15-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a difluorophenyl group and an aldehyde functional group. Its molecular formula is C₁₁H₈F₂N₁O. The presence of fluorine atoms in the aromatic ring enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug development.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines.

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules, including proteins and nucleic acids.

Target Enzymes

- Kinases : The compound may inhibit kinases involved in signaling pathways that regulate cell growth and survival.

- DNA Topoisomerases : It could interfere with DNA replication and transcription processes.

Case Studies

-

Anticancer Activity :

- A study conducted on various cancer cell lines (e.g., breast and lung cancer) demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values ranged from 10 to 20 µM depending on the cell line tested.

-

Antimicrobial Efficacy :

- In vitro assays against Gram-positive and Gram-negative bacteria revealed that the compound exhibits minimum inhibitory concentrations (MIC) ranging from 5 to 15 µg/mL, indicating potent antimicrobial properties.

-

Enzyme Inhibition Studies :

- The compound was tested for its ability to inhibit specific kinases involved in cancer signaling pathways. Results indicated a competitive inhibition mechanism with Ki values in the low micromolar range.

Data Table: Summary of Biological Activities

| Activity Type | Test Methodology | Results | Reference |

|---|---|---|---|

| Anticancer | MTT Assay | IC50: 10-20 µM | |

| Antimicrobial | Agar Diffusion | MIC: 5-15 µg/mL | |

| Enzyme Inhibition | Kinase Assay | Ki: Low micromolar range |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics. Studies indicate high gastrointestinal absorption and potential central nervous system penetration due to its lipophilic nature.

Q & A

Q. What are effective synthetic routes for 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling to attach the 2,4-difluorophenyl group to the pyridine core. For example, intermediates like 6-bromo-3-pyridinecarbaldehyde can react with (2,4-difluorophenyl)boronic acid under Pd catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane/water with Na₂CO₃ as a base . Alternative routes may involve formylation at the 3-position of pyridine after introducing the difluorophenyl group via nucleophilic aromatic substitution (SNAr), leveraging the electron-withdrawing nature of fluorine to activate the ring .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to identify the aldehyde proton (δ ~9.8–10.2 ppm) and aromatic signals (split patterns due to difluorophenyl substituents). High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₂H₇F₂NO: calc. 231.05 g/mol). X-ray crystallography may resolve spatial arrangements, as demonstrated for structurally similar fluorinated pyridinecarbaldehydes . IR spectroscopy can validate the aldehyde C=O stretch (~1700 cm⁻¹) .

Q. What are the key solubility and stability considerations for handling this compound?

- Methodological Answer : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the aldehyde and fluorinated aryl groups. Stability tests under varying pH (e.g., 4–9) and temperatures (e.g., 25–60°C) should be conducted via HPLC monitoring. Fluorinated aromatic systems are generally stable to oxidation but may degrade under strong acidic/basic conditions .

Advanced Research Questions

Q. How does the 2,4-difluorophenyl group influence the electronic properties of the pyridine ring?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) can model electron-withdrawing effects of fluorine atoms, which decrease electron density at the pyridine nitrogen and aldehyde group. This enhances electrophilicity at the aldehyde, facilitating nucleophilic additions (e.g., hydrazone formation). Experimental validation viaHammett substituent constants (σ)or cyclic voltammetry (to measure redox potentials) quantifies these effects .

Q. What strategies can optimize regioselectivity in derivatizing the aldehyde group?

- Methodological Answer : Protect the aldehyde as an acetal (e.g., using ethylene glycol and p-TsOH) before functionalizing the pyridine ring. For direct derivatization, use mild nucleophiles (e.g., hydroxylamine for oxime synthesis) under controlled pH (4–6) to avoid side reactions. Catalytic systems like Sc(OTf)₃ can enhance selectivity in aldol condensations .

Q. How does this compound perform as a precursor in medicinal chemistry applications?

- Methodological Answer : The aldehyde group serves as a handle for synthesizing Schiff base ligands or heterocyclic scaffolds (e.g., imidazoles, triazoles). In antifungal studies, derivatives of this compound have shown activity against Candida spp. by inhibiting lanosterol demethylase. Biological assays (MIC tests, docking studies) should compare fluorinated vs. non-fluorinated analogs to isolate fluorine’s role .

Q. What analytical challenges arise in detecting trace impurities during synthesis?

- Methodological Answer : LC-MS/MS with a C18 column (ACN/water gradient) can separate and identify byproducts like unreacted boronic acid or dehalogenated intermediates. ²⁹Si NMR (if silane coupling agents are used) or ¹⁹F NMR tracks fluorine-containing impurities. Limit of detection (LOD) should be established via spiking experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。